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Compound of Interest

Methyl 4-hydroxypyrrolidine-2-
Compound Name:

carboxylate
CAS No.: 217184-95-7
Cat. No.: B3116521

Get Quote

Executive Summary

L-4-Hydroxyproline methyl ester hydrochloride (CAS 40216-83-9) is a critical chiral
intermediate in the synthesis of collagen mimetics, neuroactive peptides, and asymmetric
catalysts. Its stereochemical purity is the single most important quality attribute, as even minor
enantiomeric impurities can disrupt the triple-helical stability of collagen-like peptides or alter
the biological activity of pharmaceutical candidates.

This guide provides a definitive reference for the Specific Optical Rotation (

) of this compound, comparing it against its free acid form, its enantiomer, and structural
analogs to aid researchers in precise quality control (QC) and synthesis verification.

Core Data: Specific Optical Rotation Values

The following table synthesizes experimental data from high-purity commercial standards and
literature. Use these values to benchmark your synthesized or purchased material.
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Table 1: C ive Optical :

CAS Specific Solvent (
Compound Numb Structure Rotation Key Insight
umber , g/100mL)
L-4-Hyp-OMe -27.0° to Water ( Standard QC
40216-83-9 Target . o
HCI -31.0 ) specification.
Lower
L-4-Hyp-OMe -24.0° to Water ( _
40216-83-9 Target concentration
HCI -31.0° )
range.
4-OH group
has minimal
L-Pro-OMe -30.0° to Water (
Hel 2133-40-6 Analog 33.0° effect on
' ) rotation vs.
esterification.
Free acid.
L- 24.0°to Water ( Esterification
Hydroxyprolin ~ 51-35-4 Precursor 77.0° causes a
e ' ) massive shift
(~45°).
Note solvent
difference.
D-Hyp-OMe ] Methanol ( Positive
114676-59-4 Enantiomer +10.3°* )
HCI ) rotation
confirms D-
form.
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Critical Note on Solvent Effects: The specific rotation of proline derivatives is highly solvent-

dependent.

e Water: Stabilizes the zwitterionic character (in free acid) and solvates the ionic pair (in HCI

salts), typically yielding consistent negative values for L-isomers.

e Methanol: Often results in lower magnitude rotations for these salts. The D-isomer value
(+10.3°) in MeOH cannot be directly compared numerically to the L-isomer in Water (-30°),

but the sign inversion (negative to positive) is the definitive test for enantiomeric identity.

Technical Analysis & Stereochemical Logic
The "Esterification Shift"

A common point of confusion arises when researchers observe a drop in rotation from the
starting material to the product.

o Starting Material (L-Hyp Free Acid): High magnitude rotation (~ -76°).
¢ Product (L-Hyp-OMe HCI): Moderate magnitude rotation (~ -29°).

Mechanism: The free acid exists as a zwitterion in water. Esterification caps the carboxyl group,
removing the negative charge and preventing zwitterion formation. This electronic change,
combined with the bulky methyl group, significantly alters the chiral environment, resulting in
the observed shift. This is not a sign of racemization; it is an intrinsic property of the ester.

Isomer Identification (QC Decision Tree)

Use the following logic flow to interpret your polarimetry results.
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Measure [a]D of Sample

(Solvent: Water, c=2-4)

Check Sign of Rotation

Positive (+) Negative (-)

FAIL: D-Isomer Detected Check Magnitude

l

Value: -5° to -15°
WARNING: Likely cis-isomer
or impure mixture

Value: -27° to -31° Value: > -70°

PASS: L-trans-Hyp-OMe HCI ERROR: Free Acid (Unreacted)

Click to download full resolution via product page

Caption: QC Decision Tree for validating L-4-Hydroxyproline Methyl Ester stereochemistry.

Experimental Protocol: High-Precision Polarimetry

To achieve reproducible results comparable to the values above, strict adherence to the
following SOP is required.

Materials

+ Sample: L-4-Hydroxyproline methyl ester hydrochloride (dried in a desiccator for >4h to
remove surface moisture).

¢ Solvent: HPLC-grade Water (degassed). Do not use Methanol if comparing to the -30°
standard.
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o Equipment: Digital Polarimeter with Sodium D-line (589 nm) source.

Methodology

» Blanking: Fill the polarimeter cell (1 dm or 0.5 dm) with pure solvent. Ensure no air bubbles
are trapped in the light path. Zero the instrument.

o Sample Prep: Weigh exactly 0.400 g of sample into a 10 mL volumetric flask (

).
o Note: For limited sample, use 0.100 g in 5 mL (
), but

is the industry standard for this specific salt to minimize signal-to-noise ratio.

o Dissolution: Add approx. 8 mL of water. Sonicate briefly if needed (the HCI salt is highly
soluble). Dilute to volume.

e Measurement: Rinse the cell with a small amount of the sample solution. Fill the cell.
Measure at

or
(temperature correction is negligible for this range but should be noted).

e Calculation:

o = Observed rotation (degrees)[1][2]
o = Path length (dm)[1]

o = Concentration (g/100mL)[1][3]

Synthesis & Stereochemical Pathway

Understanding the synthesis helps predict potential impurities. The standard route preserves
the chiral centers.
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Esterification
L-Hydroxyproline (Free Acid) MeOH / SOCI2 (Retention of Config) L-Hyp-OMe HCI
[a] =-76° (H20) P [a] =-29° (H20)
(23, 4R) @ )

Click to download full resolution via product page

Caption: Synthesis pathway showing retention of (2S, 4R) configuration during esterification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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